2-Amino-5-methylhexanoic acid
CAS No.: 3558-32-5
Cat. No.: VC1966038
Molecular Formula: C7H15NO2
Molecular Weight: 145.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3558-32-5 |
---|---|
Molecular Formula | C7H15NO2 |
Molecular Weight | 145.2 g/mol |
IUPAC Name | 2-amino-5-methylhexanoic acid |
Standard InChI | InChI=1S/C7H15NO2/c1-5(2)3-4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) |
Standard InChI Key | FMUMEWVNYMUECA-UHFFFAOYSA-N |
SMILES | CC(C)CCC(C(=O)O)N |
Canonical SMILES | CC(C)CCC(C(=O)O)N |
Introduction
Chemical Structure and Properties
2-Amino-5-methylhexanoic acid has the molecular formula C7H15NO2 and a molecular weight of approximately 145.2 g/mol . The compound contains an amino group and a carboxylic acid group attached to the alpha carbon, with a methyl-substituted hexanoic chain forming the characteristic side group.
Physical Properties
The physical and chemical properties of 2-Amino-5-methylhexanoic acid are summarized in the following table:
Property | Value | Reference |
---|---|---|
Molecular Formula | C7H15NO2 | |
Molecular Weight | 145.2 g/mol | |
Physical Appearance | White to off-white solid | |
Melting Point | 280°C (sublimation) | |
Boiling Point | 243°C | |
Density | 1.014 | |
Flash Point | 101°C | |
pKa | 2.55±0.28 (Predicted) | |
SMILES Notation | CC(C)CCC@HC(=O)O |
The compound is typically available in solid form and can be stored at room temperature . For laboratory use, it is often prepared in solution according to specific experimental requirements.
Stereochemistry and Isomers
2-Amino-5-methylhexanoic acid contains a chiral center at the alpha carbon (C-2), resulting in two possible enantiomers: (R)-2-Amino-5-methylhexanoic acid and (S)-2-Amino-5-methylhexanoic acid.
(S)-2-Amino-5-methylhexanoic Acid
The (S)-enantiomer (CAS: 31872-98-7) is often used in research settings and has been more extensively studied . This enantiomer has been characterized with the IUPAC Name (S)-2-amino-5-methylhexanoic acid and SMILES notation CC(C)CCC@HC(=O)O .
(R)-2-Amino-5-methylhexanoic Acid
The (R)-enantiomer (CAS: 138751-02-7) has also been studied, though less extensively than its (S) counterpart . This form maintains the same molecular formula and weight but with opposite stereochemistry at the alpha carbon.
Racemic Mixture
The racemic mixture (DL-2-Amino-5-methylhexanoic acid, CAS: 3558-32-5) combines both enantiomers in equal proportions . This form is sometimes used in preliminary studies before stereochemical requirements are established.
Synthesis Methods
Several methods have been reported for the synthesis of 2-Amino-5-methylhexanoic acid and its derivatives, with varying approaches depending on the specific stereochemical requirements and scale of production.
Alternative Synthetic Approaches
More efficient approaches have been developed for the large-scale synthesis of 2-Amino-5-methylhexanoic acid derivatives. For example, methods involving condensation of isovaleraldehyde with alkyl cyanoacetates have been reported, proceeding with fewer steps and avoiding problematic reagents .
The general reaction pathway can involve:
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Condensation of isovaleraldehyde with alkyl cyanoacetate
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Reaction with dialkyl malonate
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Formation of an anhydride
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Conversion to the final amino acid product
These reactions can be carried out in the presence of bases such as di-n-propylamine, diethylamine, diisopropylamine, or piperidine, in inert solvents like hexane, heptane, or toluene .
Biological Activities and Applications
2-Amino-5-methylhexanoic acid has demonstrated several biological activities that make it valuable for research and potential therapeutic applications.
NMDA Receptor Antagonism
The (S)-enantiomer has been identified as a competitive N-methyl-D-aspartate (NMDA) receptor antagonist . NMDA receptors are a subclass of glutamate receptors that play critical roles in synaptic plasticity, learning, and memory processes in the central nervous system.
Research Applications
The compound has significant value in research settings, particularly in studies investigating:
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Neurological disorders associated with glutamate excitotoxicity
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Mechanisms of synaptic plasticity
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Neuroprotective strategies
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Development of novel therapeutics targeting glutamatergic neurotransmission
Pharmaceutical Development
The unique properties of 2-Amino-5-methylhexanoic acid make it a candidate for pharmaceutical development, particularly for conditions involving glutamate dysregulation, such as:
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Neurodegenerative disorders
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Epilepsy
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Neuropathic pain
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Stroke and ischemic brain injury
Analytical Methods for Identification and Characterization
Various analytical techniques have been employed to identify and characterize 2-Amino-5-methylhexanoic acid, which are essential for research and quality control purposes.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy has been used to confirm the structure of 2-Amino-5-methylhexanoic acid derivatives. Typical proton signals include:
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Proton of hydroxyl (OH) at δH13.74 (1H)
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Protons of amino (NH2) at δH8.39 (2H)
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Protons of methines (CH) at various chemical shifts
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Protons of methylenes (CH2) and methyls (CH3) at characteristic positions
Infrared (IR) spectroscopy can identify functional groups, with characteristic absorption peaks for:
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NH2 stretching vibrations (asymmetric and symmetric)
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OH group symmetric stretching vibration
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C=O group stretching vibration
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) has been used for enantiomeric determination, utilizing columns such as Hypersil BDS with appropriate mobile phases . This method is particularly important for determining the enantiomeric purity of synthesized compounds.
Comparative Studies with Related Compounds
Research has investigated 2-Amino-5-methylhexanoic acid in comparison with structurally related amino acids to understand structure-activity relationships.
Comparison with Other Non-Proteinogenic Amino Acids
Table 2 presents a comparison of 2-Amino-5-methylhexanoic acid with related non-proteinogenic amino acids:
Compound | Molecular Formula | Molecular Weight | Key Structural Difference | Relative NMDA Receptor Binding Affinity |
---|---|---|---|---|
2-Amino-5-methylhexanoic acid | C7H15NO2 | 145.2 | 5-methyl substitution | Moderate |
2-Amino-2-methylhexanoic acid | C7H15NO2 | 145.2 | 2-methyl substitution | Lower |
3-Amino-2-hydroxy-5-methylhexanoic acid | C7H15NO3 | 161.2 | Additional hydroxyl group | Higher |
2-Amino-3-methylhexanoic acid | C7H15NO2 | 145.2 | 3-methyl substitution | Variable |
This comparative analysis helps researchers understand how subtle structural modifications affect biological activity, particularly regarding receptor binding and functional properties.
Future Research Directions
Research on 2-Amino-5-methylhexanoic acid continues to evolve, with several promising avenues for future investigation:
Medicinal Chemistry Development
Structure-activity relationship studies could lead to the development of more potent and selective analogues with enhanced pharmacological properties. Modifications to improve factors such as:
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Blood-brain barrier penetration
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Metabolic stability
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Receptor selectivity
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Reduced side effects
Biotechnological Applications
The unique properties of 2-Amino-5-methylhexanoic acid suggest potential applications in:
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Peptide-based drug design
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Protein engineering
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Development of novel biomaterials
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Biosensors and diagnostic tools
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